1-Methyl-1H-indazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of indazole compounds involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These methods have been used to synthesize a wide variety of 1H-indazoles .Chemical Reactions Analysis
Indazole compounds can undergo various chemical reactions. For example, they can participate in 1,3-dipolar cycloaddition reactions with α-substituted α-diazomethylphosphonates and arynes . They can also react with aryl iodides to form N-acyl-N′,N′-disubstituted hydrazines .Scientific Research Applications
Coordination Polymers
1-Methyl-1H-indazole-4-carboxylic acid has been used in the formation of novel multifunctional coordination polymers . These polymers, synthesized by solvothermal routes, possess different 2D-structures and show interesting magnetic properties .
Magnetic Properties
The copper compound of these coordination polymers shows an unusual spin-canted effect, while the anisotropic cobalt material behaves as a field-induced single molecule magnet .
Biological Properties
MTT assays performed on human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10) cell lines indicated that the Cd-based compound was the only one exhibiting dose-dependent toxicity on B16-F10 cells .
Luminescence Properties
Cadmium and zinc polymers exhibit interesting luminescence properties . The fact that zinc polymers did not exhibit inherent toxicity against both cancer and non-cancerous cells make this new family an excellent candidate for further investigation in the field of luminescent materials with biomedical applications .
Synthetic Approaches
Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Pharmaceutical Adjuvant
1-Methylindazole-3-carboxylic acid is used as a pharmaceutical adjuvant . It is also used as an important raw material and intermediate in organic Synthesis, pharmaceuticals, agrochemicals and dyestuff .
Anticancer Properties
Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types .
Antihypertensive Properties
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Methyl-1H-indazole-4-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . The inhibition, regulation, and/or modulation, in particular, of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
It is known that indole derivatives can inhibit, regulate, and/or modulate their target proteins, leading to changes in cellular processes . For instance, the compound may interact with its targets, leading to changes in the cell cycle, apoptosis, or other cellular processes .
Biochemical Pathways
Indole derivatives, including 1-Methyl-1H-indazole-4-carboxylic acid, can affect various biochemical pathways. For example, they can influence the cell cycle, apoptosis, and other cellular processes
Result of Action
It is known that indole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of 1-Methyl-1H-indazole-4-carboxylic acid may depend on its specific targets and the biochemical pathways it affects.
properties
IUPAC Name |
1-methylindazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8-4-2-3-6(9(12)13)7(8)5-10-11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQSPGDKGHTOLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680947 | |
Record name | 1-Methyl-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1071433-05-0 | |
Record name | 1-Methyl-1H-indazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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